molecular formula C18H19N3O B2718449 2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide CAS No. 1384797-49-2

2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide

Cat. No.: B2718449
CAS No.: 1384797-49-2
M. Wt: 293.37
InChI Key: VEWQLJMDMSNPNN-UHFFFAOYSA-N
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Description

2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis .

Preparation Methods

The synthesis of 2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(N-cyanoanilino)-N-[2-(2-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-15-7-5-6-8-16(15)11-12-20-18(22)13-21(14-19)17-9-3-2-4-10-17/h2-10H,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWQLJMDMSNPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)CN(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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